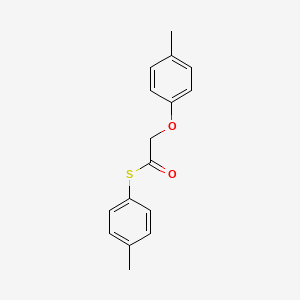
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate, also known as O-ethyl S-(4-methylphenyl) (4-methylphenoxy) thiocarbonate, is a chemical compound that is widely used in scientific research. It is a thiol-based reagent that is commonly used for the protection of sulfhydryl groups in proteins and peptides.
Mécanisme D'action
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate reacts with sulfhydryl groups in proteins and peptides to form stable thioether linkages. This protects the sulfhydryl groups from oxidation and other chemical modifications. The thioether linkages can also be used for the preparation of hydrogels and other materials.
Biochemical and Physiological Effects:
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate is not known to have any significant biochemical or physiological effects. It is a thiol-based reagent that is used for the protection of sulfhydryl groups in proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using S-(4-methylphenyl) (4-methylphenoxy)ethanethioate include its high reactivity towards sulfhydryl groups, its ability to protect sulfhydryl groups from oxidation and other chemical modifications, and its compatibility with a wide range of organic solvents. The limitations of using S-(4-methylphenyl) (4-methylphenoxy)ethanethioate include its potential toxicity and its limited stability in aqueous solutions.
Orientations Futures
There are several future directions for the use of S-(4-methylphenyl) (4-methylphenoxy)ethanethioate in scientific research. One direction is the development of new thiol-based reagents that are more stable and less toxic than S-(4-methylphenyl) (4-methylphenoxy)ethanethioate. Another direction is the use of S-(4-methylphenyl) (4-methylphenoxy)ethanethioate for the preparation of hydrogels and other materials with unique properties. Finally, S-(4-methylphenyl) (4-methylphenoxy)ethanethioate could be used in the development of new drugs and therapies for the treatment of diseases that involve sulfhydryl groups in proteins and peptides.
Conclusion:
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate is a thiol-based reagent that is widely used in scientific research for the protection of sulfhydryl groups in proteins and peptides. It is synthesized by reacting 4-methylphenol and 4-methylphenyl chloroformate with sodium ethoxide in ethanol. S-(4-methylphenyl) (4-methylphenoxy)ethanethioate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate is synthesized by reacting 4-methylphenol and 4-methylphenyl chloroformate with sodium ethoxide in ethanol. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate is widely used in scientific research as a thiol-based reagent for the protection of sulfhydryl groups in proteins and peptides. It is also used as a crosslinking agent for the preparation of hydrogels and as a precursor for the synthesis of other thiol-based reagents.
Propriétés
IUPAC Name |
S-(4-methylphenyl) 2-(4-methylphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-12-3-7-14(8-4-12)18-11-16(17)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXIQKHTDKBOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) (4-methylphenoxy)ethanethioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isobutyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5730568.png)

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)
![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)
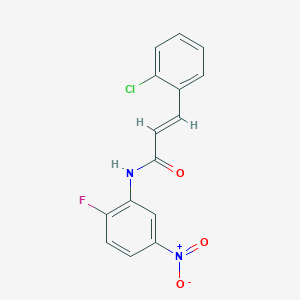
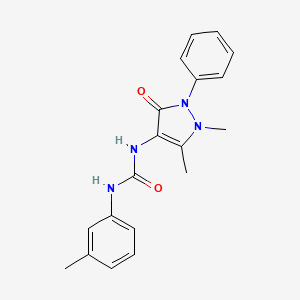
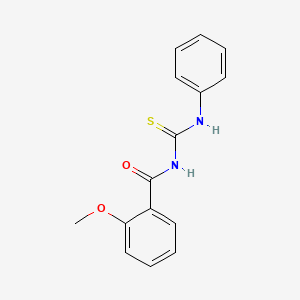
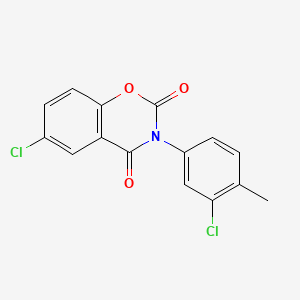

![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)